Methyl 2-(allylamino)nicotinate

Vue d'ensemble

Description

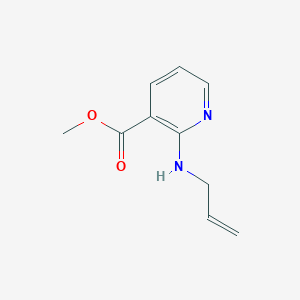

Methyl 2-(allylamino)nicotinate is a synthetic compound that belongs to the class of nicotinates. It has gained significant attention due to its potential therapeutic and environmental benefits. This compound is characterized by the presence of an allylamino group attached to the nicotinate structure, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(allylamino)nicotinate typically involves the reaction of 2-chloronicotinic acid with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain this compound.

Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product. The use of solid catalysts and environmentally benign solvents is preferred to minimize the environmental impact of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(allylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides.

Reduction: The nitro group in the nicotinate structure can be reduced to an amine.

Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted nicotinates with various functional groups.

Applications De Recherche Scientifique

Chemistry

Methyl 2-(allylamino)nicotinate serves as a building block for synthesizing complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : The allylamino group can be oxidized to form corresponding oxides.

- Reduction : The nitro group in the nicotinate structure can be reduced to an amine.

- Substitution : The allylamino group can engage in nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its bioactive properties , including:

- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various pathogens.

- Anti-inflammatory Effects : It may exhibit anti-inflammatory properties beneficial for treating inflammatory diseases.

Medicine

This compound is explored for its therapeutic effects in:

- Pain Management : As a topical analgesic, it enhances local blood flow through peripheral vasodilation, aiding in muscle and joint pain relief.

- Cancer Treatment : Research indicates it may inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Methyl Nicotinate | Vasodilation via prostaglandin release | Muscle/joint pain relief |

| This compound | Vasodilation, anti-inflammatory effects | Potential analgesic and anti-inflammatory agent |

| Nicotinic Acid | Modulates nicotinic receptors | Dyslipidemia treatment |

Case Studies and Research Findings

-

In Vitro Studies :

- Research indicates that this compound inhibits the proliferation of certain cancer cell lines, showcasing its potential as an anti-cancer agent.

-

In Vivo Studies :

- In rodent models, topical application resulted in significant pain relief in inflammatory conditions, supporting its use as a topical analgesic.

- Clinical Applications :

Mécanisme D'action

The mechanism of action of Methyl 2-(allylamino)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it may interact with receptors on cell surfaces to modulate cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.

2-Methylheptyl nicotinate: Known for its antifungal and antibacterial properties.

Methyl 2-aminonicotinate: Used in various chemical syntheses and as a precursor for other compounds.

Uniqueness: Methyl 2-(allylamino)nicotinate is unique due to the presence of the allylamino group, which imparts distinct chemical properties and reactivity compared to other nicotinates. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential for various scientific and industrial applications.

Activité Biologique

Methyl 2-(allylamino)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.

1. Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of an allylamino group. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 210.24 g/mol

- SMILES Notation : CC(=C)NCC1=C(N=C(N1C(=O)OC)C)C

The biological activity of this compound can be attributed to several mechanisms:

- Vasodilation : Similar to its analog methyl nicotinate, it is believed to induce vasodilation through the release of prostaglandins, enhancing local blood flow and potentially aiding in the treatment of muscle and joint pain .

- Nicotinic Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and exhibiting neuroprotective effects .

- Anti-inflammatory Effects : Preliminary studies suggest that it may exert anti-inflammatory properties, potentially beneficial in treating inflammatory diseases .

3. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound demonstrates good lipophilicity, which facilitates its absorption through biological membranes.

- Metabolism : It is likely metabolized via hydrolysis to release nicotinic acid and other metabolites, similar to other esters of nicotinic acid .

- Excretion : Following administration, metabolites are primarily excreted via renal pathways.

4.1 In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cell lines. For instance:

- Cell Proliferation : It has been reported to inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced damage .

4.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of this compound:

- Pain Relief : In rodent models, topical application resulted in significant pain relief in inflammatory conditions, supporting its use as a topical analgesic.

- Inflammation Reduction : Studies demonstrated a reduction in inflammatory markers in treated animals compared to controls .

5. Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Methyl Nicotinate | Vasodilation via prostaglandin release | Muscle/joint pain relief |

| This compound | Vasodilation, anti-inflammatory effects | Potential analgesic and anti-inflammatory agent |

| Nicotinic Acid | Modulates nicotinic receptors | Dyslipidemia treatment |

6. Conclusion

This compound presents promising biological activities that warrant further investigation. Its mechanisms involving vasodilation and potential anti-inflammatory effects make it a candidate for therapeutic applications in pain management and inflammation-related conditions. Continued research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

Propriétés

IUPAC Name |

methyl 2-(prop-2-enylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNRHBZUGAHBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.